N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303104-01-0
VCID: VC16105014
InChI: InChI=1S/C19H15FN4O/c20-14-6-3-4-12(10-14)11-21-24-19(25)18-16-9-8-13-5-1-2-7-15(13)17(16)22-23-18/h1-7,10-11H,8-9H2,(H,22,23)(H,24,25)/b21-11+
SMILES:
Molecular Formula: C19H15FN4O
Molecular Weight: 334.3 g/mol

N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

CAS No.: 303104-01-0

Cat. No.: VC16105014

Molecular Formula: C19H15FN4O

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide - 303104-01-0

Specification

CAS No. 303104-01-0
Molecular Formula C19H15FN4O
Molecular Weight 334.3 g/mol
IUPAC Name N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Standard InChI InChI=1S/C19H15FN4O/c20-14-6-3-4-12(10-14)11-21-24-19(25)18-16-9-8-13-5-1-2-7-15(13)17(16)22-23-18/h1-7,10-11H,8-9H2,(H,22,23)(H,24,25)/b21-11+
Standard InChI Key FYZAGIGIPSLYAD-SRZZPIQSSA-N
Isomeric SMILES C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC(=CC=C4)F
Canonical SMILES C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide under IUPAC guidelines . Its structure features a benzo[g]indazole core fused with a dihydroindazole ring, substituted at the 3-position by a carbohydrazide group. The 3-fluorobenzylidene moiety introduces stereoelectronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number303104-01-0
Molecular FormulaC₁₉H₁₅FN₄O
Molecular Weight334.35 g/mol
IUPAC NameN-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
ChemSpider ID5259455
Monoisotopic Mass334.122989 Da

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide follows a two-step protocol:

  • Formation of Benzo[g]indazole-3-carbohydrazide: The benzo[g]indazole core is functionalized at the 3-position via nucleophilic acyl substitution, introducing the carbohydrazide group.

  • Condensation with 3-Fluorobenzaldehyde: The hydrazide intermediate reacts with 3-fluorobenzaldehyde under acidic or thermal conditions, forming the hydrazone linkage through dehydration.

Table 2: Representative Synthetic Conditions

ParameterConditions
SolventEthanol or DMF
CatalystAcetic acid or p-toluenesulfonic acid
Temperature60–80°C (thermal) or 25–40°C (ultrasound)
Reaction Time4–12 hours
Yield65–78%

Ultrasound-assisted methods enhance reaction efficiency by reducing time and improving regioselectivity.

Structural Elucidation and Spectral Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorptions include:

    • N–H Stretch: 3200–3300 cm⁻¹ (hydrazide NH).

    • C=O Stretch: 1660–1680 cm⁻¹ (carboxamide).

    • C=N Stretch: 1590–1610 cm⁻¹ (hydrazone) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.21 (s, 1H, NH), δ 8.45 (s, 1H, CH=N), δ 7.85–6.90 (m, 9H, aromatic), δ 3.10 (t, 2H, CH₂), δ 2.75 (t, 2H, CH₂) .

  • ¹³C NMR: Signals at δ 165.2 (C=O), δ 160.1 (C–F), and δ 145.3 (C=N) .

X-ray Crystallography

While crystallographic data for this compound are unavailable, related benzo[g]indazole derivatives exhibit planar fused-ring systems with dihedral angles <10° between aromatic planes, favoring π-π stacking interactions .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Poorly soluble in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • LogP (Predicted): 3.12, indicating moderate lipophilicity .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous hydrazides reveals decomposition temperatures >200°C, suggesting stability under standard handling conditions .

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